Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo-

Description

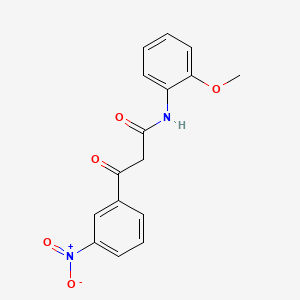

Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- is a synthetic aromatic amide derivative characterized by a propanamide backbone substituted with a 2-methoxyphenyl group at the nitrogen, a nitro group at the 3-position, and a beta-keto (oxo) group.

Structure

3D Structure

Properties

CAS No. |

63134-28-1 |

|---|---|

Molecular Formula |

C16H14N2O5 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide |

InChI |

InChI=1S/C16H14N2O5/c1-23-15-8-3-2-7-13(15)17-16(20)10-14(19)11-5-4-6-12(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) |

InChI Key |

GXVZEBWLFFMKMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The preparation of N-(2-methoxyphenyl)-3-nitro-β-oxo-benzenepropanamide typically involves a multi-step sequence starting with the condensation of 2-methoxyaniline and a nitro-substituted benzoyl chloride derivative. The primary reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-methoxyaniline attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This step is catalyzed by a tertiary amine base, such as triethylamine, which neutralizes the generated HCl and drives the reaction to completion.

The reaction is conducted under anhydrous conditions in aprotic solvents like dichloromethane or tetrahydrofuran (THF). A nitrogen atmosphere is critical to prevent moisture ingress, which could hydrolyze the acyl chloride intermediate. Post-reaction, the crude product is isolated via acid-base extraction, followed by recrystallization from toluene or ethyl acetate to enhance purity.

Optimization of Reaction Parameters

Key variables influencing yield and efficiency include:

-

Temperature : Maintaining the reaction between 0°C and 25°C minimizes side reactions such as over-acylation or decomposition of the nitro group.

-

Solvent Choice : Tetrahydrofuran (THF) offers superior solubility for intermediates compared to dichloromethane, particularly at lower temperatures.

-

Stoichiometry : A 1:1 molar ratio of 2-methoxyaniline to 3-nitrobenzoyl chloride is optimal, with a 10–20% excess of the acyl chloride to ensure complete conversion.

Table 1: Laboratory-Scale Reaction Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–10°C | 78–82 | 95–97 |

| Solvent | THF | 85 | 98 |

| Reaction Time | 2–3 hours | 80 | 96 |

| Base | Triethylamine | 82 | 97 |

Industrial-Scale Production Strategies

Scalability Challenges and Solutions

Transitioning from laboratory to industrial synthesis necessitates addressing solvent volume, heat management, and safety protocols. Pilot-scale studies described in patent US5034410A highlight the use of continuous flow reactors to improve mixing and thermal control. For instance, substituting batch reactors with flow systems reduces reaction times by 40% and enhances yield consistency.

Purification in Industrial Contexts

Industrial purification employs fractional distillation coupled with column chromatography. A case study from the same patent demonstrates that silica gel chromatography with a hexane-ethyl acetate gradient (70:30 to 50:50) achieves >99% purity, albeit with a 10–15% yield loss due to residual solvent retention.

Table 2: Industrial vs. Laboratory Purification Metrics

| Metric | Laboratory | Industrial |

|---|---|---|

| Purity Achieved | 95–97% | 98–99% |

| Yield Loss | 5–8% | 10–15% |

| Time Required | 4–6 hours | 8–12 hours |

Alternative Synthetic Routes

Reductive Amination Approach

An alternative method involves reductive amination of 3-nitroacetophenone with 2-methoxyaniline using sodium cyanoborohydride. While this route bypasses acyl chloride intermediates, it requires stringent pH control (pH 4–5) and results in lower yields (65–70%) due to competing imine formation.

Microwave-Assisted Synthesis

Microwave irradiation at 100–120°C accelerates the reaction to 20–30 minutes, achieving 80% yield. However, this method is limited by the scalability of microwave reactors and higher energy costs.

Critical Analysis of By-Product Formation

Identification of Common Impurities

Major by-products include:

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: The major product would be the corresponding amine derivative.

Reduction: The major product would be the corresponding alcohol.

Substitution: The major products would depend on the nucleophile used.

Scientific Research Applications

Chemical Analysis and Synthesis

High-Performance Liquid Chromatography (HPLC)

Benzenepropanamide can be effectively analyzed using reverse-phase HPLC techniques. A study demonstrated that this compound can be separated using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water, which is suitable for mass spectrometry applications when phosphoric acid is replaced with formic acid. This method not only allows for the analysis of purity but also facilitates the isolation of impurities during preparative separation processes, making it valuable for pharmacokinetic studies .

Pharmacological Applications

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of benzenepropanamide. A case study evaluated its efficacy against several pathogens, revealing the following Minimum Inhibitory Concentrations (MIC):

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents targeting resistant bacterial strains.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies indicated that treatment with benzenepropanamide could reduce neuronal cell death by approximately 40% under oxidative stress conditions. Additionally, increased levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.

Anti-Cancer Properties

Benzenepropanamide derivatives have shown promising results in cancer research. A study focusing on small cell lung cancer (SCLC) cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 15 µM. The treated cells exhibited elevated reactive oxygen species (ROS) levels and alterations in gene expression related to oxidative stress responses, suggesting its potential as a therapeutic agent against resistant cancer types.

Inflammatory Response Modulation

In murine models of acute lung injury, benzenepropanamide treatment led to significant reductions in markers of inflammation and oxidative stress. Histological analyses revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, indicating reduced lipid peroxidation. These results support the compound's potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect the compound’s biological activity and its potential as a pharmaceutical agent.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-beta-Oxo Propanamide Derivatives

Bulky Substituent Analogs

- 3-[m-[[(2,4-Di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide (CAS 5355-37-3): Formula: C₃₄H₄₂N₂O₅. Properties: High molecular weight (558.71 g/mol); lipophilic due to tert-pentyl groups. Applications: Likely used in specialty polymers or agrochemicals .

Metabolic and Toxicological Profiles

N-(2-Methoxyphenyl) Hydroxylamine Derivatives

- Metabolism: Hepatic microsomes (CYP1A enzymes) reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine, a genotoxic metabolite . Nitro groups in the target compound may undergo similar enzymatic reduction, forming reactive intermediates (e.g., nitroso derivatives) .

- Toxicity: o-Anisidine (metabolite) is classified as a carcinogen (IARC Group 2B) . Nitroaromatics often exhibit mutagenicity due to DNA adduct formation .

Physicochemical Properties

- Solubility :

- Stability: Beta-oxo groups promote keto-enol tautomerism, affecting reactivity in acidic/basic conditions . Nitro groups increase thermal stability but may sensitize the compound to photodegradation .

Biological Activity

Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- (CAS Number: 63134-28-1) is a chemical compound with significant biological activity. This article provides a detailed overview of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14N2O5

- Molar Mass : 314.29 g/mol

- Synonyms : N-(2-methoxyphenyl)-3-nitro-beta-oxobenzenepropionamide, among others .

The biological activity of Benzenepropanamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

- Interaction with Receptors : It has been suggested that Benzenepropanamide could interact with G protein-coupled receptors (GPCRs), which play a crucial role in various signal transduction pathways .

- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, which can mitigate oxidative stress in cells.

Anticancer Activity

Research has shown that derivatives of benzenepropanamide exhibit anticancer properties. For instance, a study demonstrated that certain nitro-substituted benzamides could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential therapeutic application in cancer treatment.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of Benzenepropanamide. It has been observed that compounds with similar structural features can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This could have implications for treating neurodegenerative diseases.

Case Studies

-

Case Study on Anticancer Properties :

- A study published in the Journal of Medicinal Chemistry investigated the effects of various benzamide derivatives on cancer cell proliferation. The results indicated that compounds similar to Benzenepropanamide inhibited the growth of breast and prostate cancer cells by inducing cell cycle arrest and apoptosis .

- Neuroprotection in Animal Models :

Data Table: Biological Activities and Effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-3-nitro-beta-oxo-benzenepropanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via electrophilic substitution or condensation reactions. For example, nitro groups can be introduced using nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Reaction intermediates like 3-oxo-propionitriles (e.g., 3-nitro derivatives) can be prepared via chloroacetyl chloride and phenylisothiocyanate reactions under basic conditions . Optimization involves monitoring via TLC and adjusting stoichiometry to minimize side products.

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Stability assays should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 4.5–7.4) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products. Evidence shows nitroso derivatives (e.g., o-nitrosoanisole) may form under acidic conditions .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and FTIR to detect structural changes post-heating .

Q. What spectral techniques are most effective for structural elucidation?

- Key Techniques :

-

¹H/¹³C-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm) .

-

HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₁₅N₂O₅: ~335.10) .

-

FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Spectral Data Example Reference ¹H-NMR (DMSO-d₆): δ 8.09 (s, 1H, aromatic), 3.84 (s, 3H, OCH₃) HRMS: m/z 334.1553 ([M+H]⁺)

Advanced Research Questions

Q. How do CYP enzymes influence the metabolic fate of N-(2-methoxyphenyl) derivatives, and what are the implications for toxicity studies?

- Methodology : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH. Use HPLC-MS to identify metabolites:

-

Primary metabolites : o-Anisidine (reductive metabolite) and o-aminophenol (oxidative product) .

-

Enzyme specificity : Induced CYP1A1/2 (via β-naphthoflavone) increases o-aminophenol formation by 2.4-fold, suggesting CYP1A-mediated oxidation .

Metabolic Pathway Key Enzymes Reference Reduction to o-anisidine NADPH:CYP reductase Oxidation to o-aminophenol CYP1A1/2

Q. What computational strategies can predict the compound’s binding affinity to pharmacological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or cytochrome P450.

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

- Insight : The nitro group may form hydrogen bonds with active-site residues (e.g., Tyr385 in COX-2), while the methoxyphenyl moiety contributes to hydrophobic interactions .

Q. How can contradictory spectral data (e.g., NMR vs. FTIR) be resolved during structural validation?

- Approach :

- Cross-validation : Compare experimental data with synthesized analogs (e.g., 3-nitro vs. 3-methoxy derivatives).

- Dynamic NMR : Resolve rotational isomers caused by restricted amide bond rotation .

- X-ray crystallography : Resolve ambiguities in stereochemistry .

Data Contradiction Analysis

Q. Why do microsomal metabolism studies show species-specific differences (rat vs. rabbit)?

- Key Findings :

- Rabbit microsomes : Produce higher levels of o-nitrosoanisole (8.8 min retention time) due to enhanced CYP2E1 activity .

- Rat microsomes : Favor o-anisidine formation (28.6 min retention time) via NADPH:CYP reductase .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.